molecular formula C12H8BrF3N2O B8648001 3-bromo-6-methyl-1-(3-(trifluoromethyl)phenyl)pyrazin-2(1H)-one

3-bromo-6-methyl-1-(3-(trifluoromethyl)phenyl)pyrazin-2(1H)-one

Cat. No.: B8648001
M. Wt: 333.10 g/mol
InChI Key: VPGQZPFVWKHIII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-6-methyl-1-(3-(trifluoromethyl)phenyl)pyrazin-2(1H)-one is a useful research compound. Its molecular formula is C12H8BrF3N2O and its molecular weight is 333.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H8BrF3N2O

Molecular Weight

333.10 g/mol

IUPAC Name

3-bromo-6-methyl-1-[3-(trifluoromethyl)phenyl]pyrazin-2-one

InChI

InChI=1S/C12H8BrF3N2O/c1-7-6-17-10(13)11(19)18(7)9-4-2-3-8(5-9)12(14,15)16/h2-6H,1H3

InChI Key

VPGQZPFVWKHIII-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

6-Methyl-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrazine-2,3-dione (0.52 g, 1.92 mmol) and 1,2-dichloroethane (10 ml) were placed in a vial (20 ml). To the resulting suspension was added carefully oxalyl bromide (0.53 ml, 1.24 g, 5.75 mmol). A foam was formed during the addition, and as the foam was settling down the stirring was started. DMF (3 drops) was added and the vial was sealed and the mixture was stirred overnight. Another portion of oxalyl bromide (0.2 ml, 0.46 g, 2.23 mmol) and DMF (3 drops) was added and the reaction was run for another 24 h. The mixture was partitioned between is DCM (20 ml) and water (20 ml) and the organic phase was dried. Filtration and evaporation gave a crude product, which was purified on silica, affording 3-bromo-6-methyl-1-[3-(trifluoromethyl)phenyl]pyrazin-2(1H)-one (0.59 g, 93%).
Quantity
0.52 g
Type
reactant
Reaction Step One
Quantity
0.53 mL
Type
reactant
Reaction Step Two
Quantity
0.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

6-Methyl-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrazine-2,3-dione (289.34 g @ 100%, 1 eq) and toluene (3 L) were charged to a flask and the slurry heated to reflux. Azeotroped water (53 ml) was collected and the slurry cooled to 25° C. The toluene was then removed under reduced pressure at <50° C. to give an off-white powder. This material was then added to acetonitrile (2.95 L) and the reaction mixture heated to 64-67° C. In a separate 2 L 3 necked flask, phosphorus oxybromide (368.4 g, 1.2 eq) was dissolved in acetonitrile (1.475 L). The POBr3/acetonitrile solution was then added to the original flask over 45 minutes at 64-67° C. The reaction mixture was then held at 64-67° C. for 4.5 hours and was then cooled to 20-25° C. Saturated sodium bicarbonate in water (10.3 L) was added over 30 minutes to quench the reaction. The mixture was then stirred for 6 hours at 20-25° C. The solid was then filtered off and the filter-cake washed with water (2×0.55 L) to give the title compound as a water-wet solid (486.4 g, 74.3% @ 100%).
Quantity
289.34 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Name
POBr3 acetonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10.3 L
Type
solvent
Reaction Step Three
Quantity
368.4 g
Type
reactant
Reaction Step Four
[Compound]
Name
3
Quantity
2 L
Type
solvent
Reaction Step Four
Quantity
1.475 L
Type
solvent
Reaction Step Four
Quantity
2.95 L
Type
solvent
Reaction Step Five

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